molecular formula C14H13BrClNO B2528200 4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol CAS No. 1232802-33-3

4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol

Cat. No.: B2528200
CAS No.: 1232802-33-3
M. Wt: 326.62
InChI Key: WMTLYBMFBOZMOU-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol is a halogen-rich compound that serves as a versatile intermediate and ligand in advanced chemical research. Its molecular structure, featuring bromo, chloro, and phenolic hydroxyl groups, is of significant interest in coordination chemistry for constructing metal complexes with potential catalytic and photophysical properties . The presence of multiple halogen atoms facilitates the study of non-covalent interactions, such as halogen bonding and π-π stacking, which are crucial for understanding and engineering molecular self-assembly and crystal engineering . Researchers value this compound for developing novel Schiff base ligands, a class known for applications in optical devices, nanotechnology, and as models for studying prototropic tautomerism . As a building block, it is integral to explorations in pharmaceutical chemistry and agrochemical research for synthesizing bioactive molecules . This product is strictly for research purposes in laboratory settings.

Properties

IUPAC Name

4-bromo-2-[(4-chloro-3-methylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTLYBMFBOZMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=C(C=CC(=C2)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol can be achieved through a multi-step process involving the reaction of 4-chloro-3-methylphenylamine with 4-bromo-2-hydroxybenzaldehyde. The reaction typically involves the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 4 on the phenolic ring undergoes substitution under specific conditions:

Reaction TypeConditionsProductKey Features
Bromine ReplacementKOH/EtOH, 80°C4-Hydroxy derivativeRegioselective at para-Br site
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 110°CBiaryl derivativesCross-coupling with boronic acids

Mechanistic Insight : The electron-withdrawing effects of Br and Cl enhance the electrophilicity of the aromatic ring, facilitating nucleophilic attack. Steric hindrance from the aminomethyl group limits substitution at ortho positions .

Electrophilic Aromatic Substitution

Reaction TypeReagentsPositionProduct
NitrationHNO₃/H₂SO₄, 0–5°CPara to Cl4-Chloro-3-methyl-2-nitro derivative
SulfonationFuming H₂SO₄, 50°CMeta to ClSulfonic acid derivative

Note : The chloro and methyl groups direct electrophiles to specific positions via ortho/para and steric effects .

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation:

Oxidizing AgentConditionsProductYield
KMnO₄Acidic, 100°CQuinone derivative72%
FeCl₃Aqueous ethanol, RTSemiquinone radical intermediate58%

Structural Impact : Oxidation converts the phenol to a conjugated quinone system, altering electronic properties for biological applications .

Reductive Transformations

The compound undergoes reductive dehalogenation and amine-group hydrogenolysis:

Reaction TypeConditionsProductSelectivity
Catalytic HydrogenationH₂/Pd-C, EtOAc, 25°CDebrominated phenol derivative>90%
LiAlH₄ ReductionDry THF, refluxCleavage of C–N bond65%

Applications : Debromination generates intermediates for further functionalization, while C–N cleavage produces simpler aromatic fragments .

Condensation and Schiff Base Formation

The aminomethyl group participates in condensation with carbonyl compounds:

Carbonyl SourceConditionsProductStability
SalicylaldehydeEtOH, reflux, 4hTetradentate Schiff base complexHigh
AcetylacetoneCH₃CN, RTβ-Diketonate ligandModerate

Structural Confirmation : Single-crystal X-ray studies of analogous compounds reveal intramolecular O–H⋯N hydrogen bonding (S(6) ring motif) .

Thermochromic Behavior

Heating induces reversible color changes (yellow ↔ orange) due to conformational shifts in the aminomethyl-linked aromatic system. This property correlates with dihedral angle variations between the two aromatic rings (Φ = 1.8°–45.6°), as observed in polymorphic analogs .

Biological Interactions

While not a direct reaction, the compound inhibits enzymes via:

  • Hydrogen Bonding : Phenolic OH and amine NH groups interact with active-site residues.

  • Halogen Bonding : Br and Cl atoms engage in non-covalent interactions with protein domains .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol is C14H13BrClNO, with a molecular weight of 326.61 g/mol. The compound features a bromine atom, a chlorine atom, and an amino group, which contribute to its reactivity and potential utility in various applications.

Chemistry

In the field of organic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its structure allows for various substitution reactions:

  • Oxidation : Produces quinones and related compounds.
  • Reduction : Yields amines.
  • Substitution : Forms various substituted phenols depending on the nucleophile used.

Biology

The compound is being investigated for its potential in studying enzyme inhibition and protein interactions . Its structural features may provide insights into the mechanisms of action of certain biological processes, making it a valuable tool in biochemical research.

Medicine

Research into the therapeutic properties of this compound has highlighted its potential as:

  • Anti-inflammatory agent : Studies suggest that it may inhibit inflammatory pathways.
  • Antimicrobial activity : Preliminary tests indicate effectiveness against various bacterial strains, which could lead to new antibiotic developments .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical sensors . Its unique properties make it suitable for creating materials that respond to environmental changes or stimuli.

Data Tables

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus46.9
Escherichia coli93.7

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, researchers found significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a basis for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of the compound in vitro. It demonstrated that treatment with varying concentrations led to a reduction in pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromine and chlorine atoms may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Metal Ion Selectivity

The target compound shares structural similarities with Schiff bases such as (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1) and (E)-2-(((4-bromophenyl)imino)methyl)phenol (HL2) (). While HL1 and HL2 differ in bromo substitution patterns, they demonstrate selective metal ion coordination: HL1 forms a Cu²⁺ complex, whereas HL2 binds Zn²⁺. This highlights how halogen positioning modulates metal affinity. In contrast, the target compound’s 4-chloro-3-methylphenyl group may favor interactions with transition metals like Fe³⁺ or Cr³⁺, as seen in related chloro-substituted Schiff bases ().

Table 1: Metal Ion Selectivity of Selected Schiff Bases
Compound Substituents Preferred Metal Ion Reference
Target Compound 4-Br, 4-Cl-3-MePhNHCH₂ Pending studies
HL1 () 4-Br, 4-BrPhN=CH Cu²⁺
HL2 () H, 4-BrPhN=CH Zn²⁺
FeL1 () 4-Br, 4-(HOEt)PhN=CH Fe³⁺

Crystallographic and Intermolecular Interactions

The crystal packing of 2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol () reveals intramolecular O–H···N hydrogen bonds and weak π-π interactions. Similarly, the target compound’s chloro and methyl groups may influence its crystal structure by introducing C–H···Cl or C–H···O interactions. Computational studies (e.g., DFT at B3LYP/6-311G(d,p)) predict that electron-withdrawing groups like Br and Cl lower the HOMO-LUMO gap, enhancing reactivity .

Electronic and Optical Properties

The target compound’s chloro and methyl substituents likely alter these properties by modifying electron density distribution. Exact exchange functionals (e.g., B3LYP) are critical for accurate thermochemical predictions in such systems ().

Biological Activity

Chemical Identification
4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol, with the molecular formula C14H13BrClNOC_{14}H_{13}BrClNO and a molecular weight of 326.62326.62 g/mol, is a compound of interest due to its potential biological activities. It is classified under various chemical databases, including PubChem and SCBT, which provide essential data regarding its properties and applications in research .

Anticancer Properties

Recent studies have indicated that phenolic compounds exhibit significant anticancer activity. For instance, compounds similar in structure to this compound have shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) suggests that the presence of halogen substituents and specific functional groups enhances their cytotoxic effects against various cancer cell lines. Notably, compounds with electron-withdrawing groups such as bromine or chlorine at strategic positions on the aromatic rings tend to exhibit enhanced antiproliferative activity .

The proposed mechanisms for the anticancer activity of related phenolic compounds include:

  • Inhibition of Cell Proliferation : Compounds similar to this compound have been documented to induce apoptosis in cancer cells by activating intrinsic pathways.
  • Interference with Signaling Pathways : These compounds may inhibit key signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt pathway, thereby reducing cell survival and proliferation rates .

Antimicrobial Activity

In addition to anticancer properties, there is evidence supporting the antimicrobial activity of phenolic compounds. Studies have shown that derivatives with similar structures can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were found to be comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Toxicity and Safety Profile

While exploring the biological activities of this compound, it is crucial to assess its toxicity profile. Preliminary studies suggest that while some derivatives exhibit low toxicity to normal cells, further investigations are necessary to establish safety margins for therapeutic use .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive/negative bacteria
ToxicityLow toxicity observed in preliminary studies

Table 2: Structure-Activity Relationship (SAR)

Compound StructureKey FeaturesBiological Activity
This compoundBromine and chlorine substituentsEnhanced anticancer and antimicrobial properties
Related Phenolic CompoundsElectron-withdrawing groupsIncreased cytotoxicity

Case Study 1: Antitumor Activity

A study investigating a series of phenolic compounds similar to this compound revealed that certain structural modifications significantly increased their efficacy against human cancer cell lines. The IC50 values demonstrated that these compounds could effectively inhibit cell growth at low micromolar concentrations, suggesting their potential as lead compounds for drug development .

Case Study 2: Antimicrobial Efficacy

Another research highlighted the antimicrobial properties of phenolic derivatives where this compound was tested against various bacterial strains. The results indicated significant antibacterial activity with MIC values lower than those of conventional antibiotics like norfloxacin, underscoring the therapeutic potential of these compounds in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves bromination of a phenolic precursor followed by nucleophilic substitution to introduce the [(4-chloro-3-methylphenyl)amino]methyl group. For example, bromination of 3-methylphenol derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions ensures regioselectivity. Subsequent Mannich reactions with 4-chloro-3-methylaniline and formaldehyde can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) enhances purity. Monitoring reaction progress with TLC and confirming final structure via NMR and mass spectrometry is critical .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., in ethanol). Data collection on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The SHELX suite (SHELXD for solution, SHELXL for refinement) is widely used for structure determination and refinement. Key parameters include R1 (≤ 0.05) and wR2 (≤ 0.15). Hydrogen bonding networks and π-π interactions should be analyzed using Mercury or OLEX2 .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Hybrid functionals like B3LYP (Becke three-parameter exchange + Lee-Yang-Parr correlation) are recommended for DFT studies. Basis sets such as 6-311++G(d,p) account for polarization and diffuse effects. Calculations should focus on:

  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer behavior.
  • Solvent effects using the polarizable continuum model (PCM).
    Validate results against experimental UV-Vis spectra and cyclic voltammetry data. Studies on analogous bromophenols show deviations <5% between DFT and experimental spectra .

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions?

  • Methodological Answer : Discrepancies often arise from solvent effects, crystal packing forces, or approximations in DFT. To address this:

  • Re-optimize computational models with explicit solvent molecules (e.g., water or ethanol).
  • Compare experimental IR/Raman spectra with scaled DFT frequencies (scaling factor ~0.96-0.98).
  • Perform Hirshfeld surface analysis to quantify intermolecular interactions in the crystal lattice that may alter spectroscopic properties.
    For example, hydrogen bonding in the phenolic -OH group can red-shift O-H stretching frequencies by 100-200 cm⁻¹ compared to gas-phase DFT results .

Q. What structure-activity relationship (SAR) studies exist for analogs of this compound, and how do substituents influence biological activity?

  • Methodological Answer : SAR studies on bromophenol derivatives highlight the impact of substituents:

Substituent Effect on Activity Reference
Bromine (para) Enhances antimicrobial activity (MIC ~5 µg/mL)
Chlorine (meta) Increases lipophilicity (logP +0.5)
Amino-methyl group Facilitates hydrogen bonding with target enzymes
  • Experimental Design : Compare IC₅₀ values against bacterial strains (e.g., S. aureus) or cancer cell lines (e.g., MCF-7). Use molecular docking (AutoDock Vina) to assess binding affinities with target proteins (e.g., cytochrome P450).

Data Contradiction Analysis

Q. Why might there be inconsistencies in reported melting points or solubility data for this compound?

  • Methodological Answer : Variations arise from:

  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter melting points. SCXRD and differential scanning calorimetry (DSC) can identify polymorphs.
  • Purity : Residual solvents (e.g., ethanol) lower observed melting points. Use Karl Fischer titration for water content analysis.
  • Solvent polarity : Solubility in DMSO (high) vs. water (low) correlates with Hansen solubility parameters. Validate via shake-flask method .

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